molecular formula C13H15N3O4S B1275880 N-[4-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfamoyl]phenyl]acetamide CAS No. 36326-07-5

N-[4-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfamoyl]phenyl]acetamide

Cat. No. B1275880
CAS RN: 36326-07-5
M. Wt: 309.34 g/mol
InChI Key: BCGBRLMXWWNZLS-UHFFFAOYSA-N
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Description

The compound N-[4-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfamoyl]phenyl]acetamide is a derivative of sulfonamide, which is a group known for its antibacterial properties. While the specific compound is not directly studied in the provided papers, similar compounds with sulfamoyl and acetamide groups have been investigated for their electronic, biological, and chemical properties.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions. For instance, the synthesis of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide includes converting phenyl acetic acid into an ester, then to hydrazide, and cyclizing in the presence of CS2. Subsequent steps involve reacting substituted amines with bromoacetyl bromide and combining the resulting product with 5-benzyl-1,3,4-oxadiazole-2-thiol in the presence of DMF and NaH to obtain the target compounds . A similar approach could be hypothesized for the synthesis of N-[4-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfamoyl]phenyl]acetamide, with appropriate modifications to the starting materials and reagents.

Molecular Structure Analysis

The molecular structure and vibrational spectroscopic signatures of related compounds have been characterized using computational methods such as density functional theory (DFT). These studies provide insights into the geometric equilibrium, inter and intra-molecular hydrogen bonding, and harmonic vibrational wavenumbers . Such analyses are crucial for understanding the stability and reactivity of the compounds.

Chemical Reactions Analysis

The reactivity of similar compounds has been evaluated in different solvents using molecular electrostatic potential (MEP) analysis and natural bond orbital (NBO) methods. These studies help in understanding the intramolecular interactions and charge transfer energies, which are essential for predicting the chemical behavior of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, including their biological interactions, have been investigated using various computational models. For example, the ADMET properties, which describe the absorption, distribution, metabolism, excretion, and toxicity, are predicted to assess the drug-likeness of the compounds. Molecular docking studies are also carried out to explore potential biological activities, such as antifungal and anticancer properties . The vibrational spectroscopic assignment is determined by quantum computation, which is essential for identifying the compound's specific functional groups and their interactions .

Scientific Research Applications

Anticancer Activity

N-[4-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfamoyl]phenyl]acetamide and its derivatives have been explored for their potential in anticancer applications. One study synthesized a series of 4-arylsulfonyl-1,3-oxazoles and evaluated their anticancer activities. These compounds demonstrated significant activity against various individual cancer cell lines, suggesting their potential as leading compounds for further in-depth studies in anticancer treatments (Zyabrev et al., 2022).

Antimicrobial Activity

The compound and its related structures have also been investigated for their antimicrobial properties. Research has shown that these compounds exhibit promising antibacterial and antifungal activities, making them candidates for further exploration in antimicrobial applications. One study synthesized and evaluated various heterocycles incorporating sulfamoyl moiety, demonstrating significant antimicrobial properties (Darwish et al., 2014).

Structural Studies and Interactions

Studies have also been conducted to explore the structural aspects of these compounds and their interactions with biological molecules. For instance, the interaction of certain p-hydroxycinnamic acid amides, which include derivatives of N-[4-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfamoyl]phenyl]acetamide, with bovine serum albumin was investigated through fluorescence and UV–vis spectral studies (Meng et al., 2012).

properties

IUPAC Name

N-[4-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfamoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S/c1-8-9(2)20-13(14-8)16-21(18,19)12-6-4-11(5-7-12)15-10(3)17/h4-7H,1-3H3,(H,14,16)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCGBRLMXWWNZLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20404420
Record name N-[4-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfamoyl]phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfamoyl]phenyl]acetamide

CAS RN

36326-07-5
Record name N-[4-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfamoyl]phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N4-Acetyl-N1-(4,5-dimethyloxazol-2-yl)-sulfanilamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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